molecular formula C15H13N5OS B2844679 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1796965-44-0

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2844679
CAS No.: 1796965-44-0
M. Wt: 311.36
InChI Key: WFQIGEFXJONSSM-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex heterocyclic compound that combines the structural features of imidazo[1,2-b]pyrazole and benzo[d]thiazole. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Mechanism of Action

Target of Action

The compound, also known as N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,3-benzothiazole-2-carboxamide, is a derivative of imidazole and thiazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Thiazole derivatives also have diverse biological activities . .

Mode of Action

Imidazole derivatives are known to interact with various enzymes and receptors, influencing their function and leading to their broad range of biological activities . Similarly, thiazole derivatives are known to interact with various biological targets, leading to their diverse biological activities .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis . Similarly, thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms, which shows two equivalent tautomeric forms . This suggests that they may have good bioavailability.

Result of Action

Imidazole derivatives are known to have various effects at the molecular and cellular level, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic effects . Similarly, thiazole derivatives are known to have diverse effects at the molecular and cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors

For example, the synthesis might start with the preparation of 1H-imidazo[1,2-b]pyrazole through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This intermediate can then be reacted with 2-aminobenzothiazole under suitable conditions to form the final product .

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, solvents, and controlled temperature and pressure conditions. The specific details of industrial production methods are often proprietary and vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of N-oxides, while reduction could yield amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is unique due to its combination of imidazo[1,2-b]pyrazole and benzo[d]thiazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c21-14(15-18-11-3-1-2-4-12(11)22-15)16-7-8-19-9-10-20-13(19)5-6-17-20/h1-6,9-10H,7-8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQIGEFXJONSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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